molecular formula C4H5ClN2O2S B1367521 1-Methyl-1H-pyrazole-3-sulfonyl chloride CAS No. 89501-90-6

1-Methyl-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B1367521
CAS No.: 89501-90-6
M. Wt: 180.61 g/mol
InChI Key: TWLAHGNFQBQYEL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group at the first position and a sulfonyl chloride group at the third position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazole-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which is highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes . These interactions can lead to the modification of enzyme activity and protein function, making this compound a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of proteins and enzymes by this compound can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli . Additionally, the compound’s impact on gene expression can result in altered levels of specific proteins, further influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, changes in gene expression induced by this compound can alter the cellular proteome, impacting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that the compound’s effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and protein function . Toxic or adverse effects may occur at very high doses, highlighting the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Specific enzymes that interact with this compound include those involved in sulfonation and dechlorination reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s distribution is also influenced by its chemical properties, such as solubility and reactivity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, localization to the nucleus may influence gene expression, while localization to the cytoplasm may affect enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-pyrazole. One common method includes the reaction of 1-Methyl-1H-pyrazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.

    Coupling Reactions: It can be used in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

1-Methyl-1H-pyrazole-3-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the fourth position.

    1-Phenyl-1H-pyrazole-3-sulfonyl chloride: Contains a phenyl group instead of a methyl group.

    1-Methyl-1H-pyrazole-3-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.

Uniqueness: 1-Methyl-1H-pyrazole-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications.

Properties

IUPAC Name

1-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLAHGNFQBQYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541728
Record name 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89501-90-6
Record name 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-3-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The N-methylpyrazole sulfonyl chloride was prepared by adding N-methylpyrazole to chilled (0° C.) chlorosulfonic acid. The reaction mixture was allowed to warm to room temperature and then heated to 100° C. overnight under a stream of N2. The reaction mixture was then cooled to room temperature and chilled to 0° C. To this solution was added thionyl chloride (2.5 eq.) and the reaction was stirred at room temperature for 30 min., then warmed to 70° C. for two hours. The reaction was cooled to room temperature and then chilled in an ice bath. Water and ice were slowly added to the reaction mixture to precipitate a white solid which was collected by filtration. The desired sulfonyl chloride was washed with cold water and hexane.
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Synthesis routes and methods II

Procedure details

The N-methylpyrazole sulfonyl chloride was prepared by adding N-methylpyrazole to chilled (0° C.) chlorosulfonic acid. The reaction mixture was allowed to warm to room temperature and the heated to 100° C. overnight under a stream of N2. The reaction mixture was then cooled to room temperature and chilled to 0° C. To this solution was added thionyl chloride (2.5 eq.) and the reaction was stirred at room temperature for 30 min, then warmed to 70° C. for two hours. The reaction was cooled to room temperature and then chilled in an ice bath. Water and ice were slowly added to the reaction mixture to precipitate a white solid which was collected by filtration. The desired sulfonyl chloride was washed with cold water and hexane. The title compound was prepared using Method 15 and was isolated as a white, hygroscopic solid, mp=>200° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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